Naltrexone

Catalog No.
S003421
CAS No.
16590-41-3
M.F
C20H23NO4
M. Wt
341.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naltrexone

CAS Number

16590-41-3

Product Name

Naltrexone

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1

InChI Key

DQCKKXVULJGBQN-XFWGSAIBSA-N

SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Solubility

100 mg/mL (as hydrochloride salt)
In water, 6.67X10+2 mg/L at 25 °C (est)
Insoluble in water
Soluble in ethanol
3.07e+00 g/L

Synonyms

Antaxone, Celupan, EN 1639A, EN-1639A, EN1639A, Nalorex, Naltrexone, Naltrexone Hydrochloride, Nemexin, ReVia, Trexan

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

Description

The exact mass of the compound Naltrexone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 100 mg/ml (as hydrochloride salt)in water, 6.67x10+2 mg/l at 25 °c (est)insoluble in watersoluble in ethanol3.07e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758439. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Naloxone. It belongs to the ontological category of organic heteropentacyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Naltrexone in Opioid Use Disorder Treatment

Naltrexone is a medication approved by the Food and Drug Administration (FDA) for the treatment of opioid use disorder (OUD) . It works by blocking the opioid receptors in the brain, preventing opioids from binding and producing their characteristic effects, such as euphoria and pain relief. This can help individuals with OUD to reduce cravings and relapse rates.

Research has shown that naltrexone is effective when used in combination with behavioral therapy for OUD treatment . Studies have demonstrated that naltrexone can significantly reduce:

  • Frequency of opioid use
  • Days of heavy opioid use
  • Risk of relapse

Here are some additional points to consider:

  • Dosage and formulation: Naltrexone is available in various formulations, including oral tablets, injectable implants, and extended-release injectable medications. The appropriate dosage and formulation will depend on individual factors .
  • Long-acting vs. short-acting formulations: Long-acting formulations of naltrexone, such as implants, may improve adherence compared to daily oral tablets .

Naltrexone in Alcohol Use Disorder Treatment

Naltrexone is also FDA-approved for the treatment of alcohol use disorder (AUD) . The mechanism of action for AUD is not fully understood, but it is believed to involve reducing the pleasurable effects of alcohol, thereby decreasing cravings and consumption .

Research suggests that naltrexone can be helpful for individuals with AUD by:

  • Reducing the number of heavy drinking days
  • Decreasing the total amount of alcohol consumed
  • Increasing the duration of abstinence periods

Here are some additional points to consider:

  • Treatment approach: Naltrexone is most effective when used in combination with behavioral therapy for AUD treatment .
  • Targeted dosing: Recent research suggests that targeted naltrexone dosing, where the medication is taken only before anticipated high-risk drinking situations, may be effective for some individuals .

Physical Description

Solid

Color/Form

Crystals from acetone

XLogP3

1.9

LogP

1.92
1.92 (LogP)
log Kow = 1.92
0.7

Appearance

Solid powder

Melting Point

168-170 °C
169.0 °C
169 °C
169-170°C;274-276°C(hydrochloridesalt)

UNII

5S6W795CQM

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (47.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (23.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (35.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (26.03%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (23.29%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (12.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400 (52.05%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Naltrexone is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Used as an adjunct to a medically supervised behaviour modification program in the maintenance of opiate cessation in individuals who were formerly physically dependent on opiates and who have successfully undergone detoxification. Also used for the management of alcohol dependence in conjunction with a behavioural modification program.
FDA Label
Mysimba is indicated, as an adjunct to a reduced-calorie diet and increased physical activity, for the management of weight in adult patients (≥18 years) with an initial Body Mass Index (BMI) of≥ 30 kg/m2 (obese), or≥ 27 kg/m2 to < 30 kg/m2 (overweight) in the presence of one or more weight-related co morbidities (e.g., type 2 diabetes, dyslipidaemia, or controlled hypertension)Treatment with Mysimba should be discontinued after 16 weeks if patients have not lost at least 5% of their initial body weight.

Livertox Summary

Naltrexone is a synthetic opioid antagonist used in prevention of relapse of opiate addiction and alcoholism. Naltrexone has been associated with low rates of serum enzyme elevations during therapy and with rare instances of clinically apparent liver injury.
The fixed combination of extended-release naltrexone and bupropion has been developed as a weight loss agent and was approved for use in the United States in 2014. This combination has not been linked to serum enzyme elevations or clinically apparent liver injury, but has had limited general use. Bupropion, approved for depression and as an aid for smoking cessation, has been implicated in rare instances of acute liver injury. Naltrexone, an opioid receptor antagonist, is used for opioid and alcohol dependency and has been shown to cause serum aminotransferase elevations when given in high doses but has not been shown to cause clinically apparent liver injury.

Drug Classes

Substance Abuse Treatment Agents; Opioid Antagonists
Weight Loss Agents

Therapeutic Uses

Narcotic Antagonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Naltrexone is included in the database.
Naltrexone hydrochloride is designated an orphan drug by the US Food and Drug Administration (FDA) and is used orally for its opiate antagonist effects as an adjunct to a medically supervised behavior modification program in the maintenance of opiate cessation (opiate-free state) in individuals formerly physically dependent on opiates and who have successfully undergone detoxification. /Included in US product label/
Naltrexone is used orally or im in the management of alcohol dependence in conjunction with a comprehensive management program that includes psychosocial support. /Included in US product label/
Because naltrexone may inhibit the effects of endogenous endorphins and decreased concentrations of endorphins in the CNS have been associated with fasting and starvation, it has been suggested that the drug may be useful as an appetite suppressant in the treatment of obesity; however, naltrexone has only been used in a limited number of patients with obesity and has been reported to provide little, if any, reduction in weight or caloric intake in several studies. /NOT included in US product label/
Although it has been suggested that naltrexone also may be useful in reducing the frequency of binging and purging in patients with bulimia, several placebo-controlled studies have failed to confirm these findings; however, the possibility that differences in study design and/or dosage may have contributed to the apparent discrepancy in findings could not be ruled out. Additional study on the efficacy of naltrexone in the treatment of obesity and eating disorders is necessary. /NOT included in US product label/
There is preliminary evidence that opiate antagonists (ie, naloxone, naltrexone) may cause some clinical improvement in patients with dementia of the Alzheimer's type (Alzheimer's disease), but additional study of the efficacy of these drugs in this disease is necessary. In one study in a limited number of patients, there was little evidence of cognitive or behavioral improvement following oral naltrexone dosages up to 100 mg daily. /NOT included in US product label/
Naltrexone has been used ... for the treatment of schizophrenic disorder, since elevated endorphin concentrations have been observed in patients with this disorder and naltrexone may inhibit the effects of endogenous endorphins. Although a few patients with schizophrenic disorder have shown some clinical improvement during naltrexone therapy, patients generally showed no improvement and psychoses worsened in some patients. /NOT included in US product label/
Naltrexone has also been used in a patient with a psychoneurologic syndrome of unknown etiology that included some signs and symptoms similar to those associated with mast cell disease, carcinoid disease, and dermatitis herpetiformis; the drug reversed and/or suppressed flush and organic psychosis and associated mood alterations, anxiety, and severe skin, bone, and abdominal pain in this patient. /NOT included in US product label/
Sustained-release naltrexone implants may improve outcomes of nonagonist treatment of opioid addiction. /The study objective was/ to compare outcomes of naltrexone implants, oral naltrexone hydrochloride, and nonmedication treatment. /This was a/ six-month double-blind, double-dummy, randomized trial /from/ addiction treatment programs in St Petersburg, Russia. /The subjects were/ 306 opioid-addicted patients recently undergoing detoxification. /Interventions included/ biweekly counseling and 1 of the following 3 treatments for 24 weeks: (1) 1000-mg naltrexone implant and oral placebo (NI+OP group; 102 patients); (2) placebo implant and 50-mg oral naltrexone hydrochloride (PI+ON group; 102 patients); or (3) placebo implant and oral placebo (PI+OP group; 102 patients). /The main outcome measure was/ percentage of patients retained in treatment without relapse. By month 6, 54 of 102 patients in the NI+OP group (52.9%) remained in treatment without relapse compared with 16 of 102 patients in the PI+ON group (15.7%) (survival analysis, log-rank test, P < 0.001) and 11 of 102 patients in the PI+OP group (10.8%) (P < 0.001). The PI+ON vs PI+OP comparison showed a nonsignificant trend favoring the PI+ON group (P = 0.07). Counting missing test results as positive, the proportion of urine screening tests yielding negative results for opiates was 63.6% (95% CI, 60%-66%) for the NI+OP group; 42.7% (40%-45%) for the PI+ON group; and 34.1% (32%-37%) for the PI+OP group (P < 0.001, Fisher exact test, compared with the NI+OP group). Twelve wound infections occurred among 244 implantations (4.9%) in the NI+OP group, 2 among 181 (1.1%) in the PI+ON group, and 1 among 148 (0.7%) in the PI+OP group (P = 0.02). All events were in the first 2 weeks after implantation and resolved with antibiotic therapy. Four local-site reactions (redness and swelling) occurred in the second month after implantation in the NI+OP group (P = 0.12), and all resolved with antiallergy medication treatment. Other nonlocal-site adverse effects were reported in 8 of 886 visits (0.9%) in the NI+OP group, 4 of 522 visits (0.8%) in the PI+ON group, and 3 of 394 visits (0.8%) in the PI+ON group; all resolved and none were serious. No evidence of increased deaths from overdose after naltrexone treatment ended was found. The implant is more effective than oral naltrexone or placebo. More patients in the NI+OP than in the other groups develop wound infections or local irritation, but none are serious and all resolve with treatment.
/EXPL THER/ Chronic vulvovaginal pruritus can be refractory to standard treatment. Since opioids can induce itching and opioid receptor antagonists have been shown to suppress pruritus of different etiologies, we applied this treatment to patients with vulvovaginal pruritus refractory to conventional therapies. Five women between 24 and 54 years of age suffering from chronic vulvovaginal pruritus were treated with 50 mg naltrexone orally once a day for 3 weeks. They documented itching episodes and possible side-effects. After 1 week of treatment the number of reported itching episodes decreased significantly to almost zero in all five patients. No further episodes of pruritus reoccurred during the following 2 weeks of treatment. Treatment with the opiate antagonist naltrexone offers an alternative treatment option for patients with chronic vulvovaginal pruritus after exclusion of gynecologic, internal, and neurological causes of these symptoms.
Naltrexone is widely used in the treatment of opiate addiction but its current peroral administration is characterized by low bioavailability with various side effects. The development of a long-acting transbuccal delivery device for NLX may be useful to improve patient compliance and the therapy effectiveness. The aims of the study are (a) to test basic safety and effectiveness of controlled transbuccal drug delivery on human subjects; (b) to compare NLX bioavailability following transbuccal delivery vs per os conventional delivery; and (c) to test the hypothesis that transbuccal delivery is more efficient than the conventional route. In this randomized cross-over pilot study, 12 healthy subjects received in a different order 2 types of NLX administration, per os or transbuccal delivery, based on which group they were randomized to. For per os administration 50 mg NLX tablets were used, while for transbuccal administration, a NLX-loaded prototype of the IntelliDrug device was fixed on patients' dental arch. Serial blood samples were drawn and analyzed for the NLX concentration. The IntelliDrug prototype functioned properly and it did not exert any adverse side-effect. The transbuccal route resulted in administration efficiency 4-17 times higher than conventional per os route. Transbuccal delivery of NLX appears to be a more efficient drug administration route compared to peroral one. It allows to reach a given therapeutic blood level using a small drug dose.
The feasibility of using extended-release injectable naltrexone (XR-NTX) to treat alcohol dependence in routine primary care settings is unknown. An open-label, observational cohort study evaluated 3-month treatment retention, patient satisfaction, and alcohol use among alcohol-dependent patients in two urban public hospital medical clinics. Adults seeking treatment were offered monthly medical management (MM) and three XR-NTX injections (380 mg, intramuscular). Physician-delivered MM emphasized alcohol abstinence, medication effects, and accessing mutual help and counseling resources. Seventy-two alcohol-dependent patients were enrolled; 90% (65 of 72) of eligible subjects received the first XR-NTX injection; 75% (49 of 65) initiating treatment received the second XR-NTX injection; 62% (40 of 65), the third. Among the 56% (n = 40) receiving three injections, median drinks per day decreased from 4.1 (95% confidence interval = 2.9-6) at baseline to 0.5 (0-1.7) during Month 3. Extended-release naltrexone delivered in a primary care MM model appears a feasible and acceptable treatment for alcohol dependence.
The passive delivery rate of naltrexone (NTX) through intact skin is too slow to achieve therapeutic plasma levels in humans from a reasonably sized transdermal patch. A physical enhancement method - microneedles (MNs) - has been shown to afford a substantial increase in the percutaneous flux of NTX hydrochloride in vitro. However, for better therapeutic effect and decrease in the transdermal patch area, further enhancement is desired. The purpose of this study was to identify a NTX salt that would (1) provide elevated in vitro percutaneous drug transport across MN-treated skin as compared with that of the NTX hydrochloride and (2) prove nonirritating to the skin in vivo. The pH-solubility profiles of NTX salts were investigated with three drug salts showing improved solubility at physiologically relevant skin surface pH of 5.0. The skin-irritation potential of NTX glycolate and lactate gels was not greater than that of placebo gel in the guinea pig model. Additionally, in vitro diffusion studies indicated that NTX glycolate provides around 50% enhancement in the flux through MN-treated skin at the cost of doubling the drug concentration in the donor solution. Overall, a new NTX glycolate salt appears to be a promising candidate for MN-assisted transdermal drug delivery system.
Oral naltrexone effectively antagonizes heroin, but patient noncompliance limits its utility; sustained-release preparations may overcome this. Few data are available on optimal blood naltrexone levels for preventing craving and/or return to heroin use. This study assesses various risk factors, including blood naltrexone level, for heroin craving and relapse to illicit opioids. Heroin-dependent persons from a randomized controlled trial of oral versus implant naltrexone were followed up for 6 months. Thirty-four participants received 50 mg oral naltrexone daily, plus placebo implant; thirty-five participants received a single dose of 2.3 g naltrexone implant, plus daily oral placebo tablets. Compared to oral naltrexone patients, implant naltrexone patients were significantly less likely to use any opioids and had one-fifth the risk of using heroin > or = weekly. Risk of > or = weekly heroin use increased by 2.5 times at blood naltrexone concentration < 0.5 ng/mL compared with > or = 0.5 ng/mL, with 3 ng/mL associated with very low risk of use. Craving remained near "floor" levels for implant patients but rebounded to higher levels among oral patients. Lower craving scores (< or = 20/70) predicted lower relapse risk. Noncompliance with daily oral formula, higher baseline craving, longer history of use, and being younger predicted higher craving at follow-up. Implant naltrexone was better associated with reduced heroin craving and relapse than oral naltrexone. Effective treatment was achieved at blood naltrexone levels of 1 ng/mL to 3 ng/mL, with higher levels associated with greater efficacy. Craving assessment may be valuable in predicting relapse risk allowing timely intervention.
/EXPL THER/ A feasibility study was conducted to pilot test the ability of 5 sites to recruit, treat, and retain opioid-dependent offenders in a trial of extended-release injectable naltrexone (XR-NTX). The participants, 61 previously opioid-dependent individuals under legal supervision in the community, received up to 6 monthly injections of Depotrex brand naltrexone and completed a 6-month follow-up interview. Six-month outcomes showed that those who completed treatment had significantly fewer opioid-positive urines and were less likely to have been incarcerated than those who had not completed treatment. The findings indicate that XR-NTX holds promise as a feasible, effective treatment option for opioid-dependent offenders.
/EXPL THER/ /The study objective was/ to determine whether low dosages (4.5 mg/day) of naltrexone reduce fibromyalgia severity as compared with the nonspecific effects of placebo. In this replication and extension study of a previous clinical trial, we tested the impact of low-dose naltrexone on daily self-reported pain. Secondary outcomes included general satisfaction with life, positive mood, sleep quality, and fatigue. Thirty-one women with fibromyalgia participated in the randomized, double-blind, placebo-controlled, counterbalanced, crossover study. During the active drug phase, participants received 4.5 mg of oral naltrexone daily. An intensive longitudinal design was used to measure daily levels of pain. When contrasting the condition end points, we observed a significantly greater reduction of baseline pain in those taking low-dose naltrexone than in those taking placebo (28.8% reduction versus 18.0% reduction; P = 0.016). Low-dose naltrexone was also associated with improved general satisfaction with life (P = 0.045) and with improved mood (P = 0.039), but not improved fatigue or sleep. Thirty-two percent of participants met the criteria for response (defined as a significant reduction in pain plus a significant reduction in either fatigue or sleep problems) during low-dose naltrexone therapy, as contrasted with an 11% response rate during placebo therapy (P = 0.05). Low-dose naltrexone was rated equally tolerable as placebo, and no serious side effects were reported. The preliminary evidence continues to show that low-dose naltrexone has a specific and clinically beneficial impact on fibromyalgia pain. The medication is widely available, inexpensive, safe, and well-tolerated. Parallel-group randomized controlled trials are needed to fully determine the efficacy of the medication.
/EXPL THER/ There is an unmet need for safe and effective medicines to treat children with Crohn's disease. Recently, investigations have shown an association between endogenous opioid peptides and inflammatory cells. The aims of this study were to evaluate the safety and tolerability of an opioid antagonist, naltrexone, in children with moderate to severe Crohn's disease. A pilot clinical trial was conducted in children with moderate to severe Crohn's disease. Fourteen subjects with a mean age of 12.3 years (range, 8 to 17 y) were enrolled. Children were randomized to placebo or naltrexone (0.1 mg/kg) orally for 8 weeks followed by open-labeled treatment with 8 additional weeks of naltrexone. Safety and toxicity were monitored by physical examinations and blood chemistries. Clinical activity was assessed by the Pediatric Crohn's Disease Activity Index (PCDAI) and Quality of life was monitored by the Impact III survey. Oral naltrexone was well tolerated without any serious adverse events in children with moderate to severe Crohn's disease. PCDAI scores significantly decreased from pretreatment values (34.2 +/- 3.3) with an 8-week course of naltrexone therapy (21.7 +/- 3.9) (P=0.005). Twenty-five percent of those treated with naltrexone were considered in remission (score /EXPL THER/ Impaired awareness of hypoglycemia (IAH) is a limiting factor in the treatment of type 1 diabetes (T1D) and is a challenging condition to reverse. The objective of this study was to test the hypothesis that naltrexone therapy in subjects with T1D and IAH will improve counterregulatory hormone response and recognition of hypoglycemia symptoms during hypoglycemia. We performed a pilot randomized double blind trial of 4weeks of naltrexone therapy (n=10) or placebo (n=12) given orally in subjects with T1D and IAH. Outcome measures included hypoglycemia symptom scores, counterregulatory hormone levels and thalamic activation as measured by cerebral blood flow using MRI during experimental hypoglycemia in all subjects before and after 4 weeks of intervention. After 4 weeks of therapy with naltrexone or placebo, no significant differences in response to hypoglycemia were seen in any outcomes of interest within each group. In this small study, short-term treatment with naltrexone did not improve recognition of hypoglycemia symptoms or counterregulatory hormone response during experimental hypoglycemia in subjects with T1D and IAH. Whether this lack of effect is related to the small sample size or due to the dose, the advanced stage of study population or the drug itself should be the subject of future investigation.
/EXPL THER/ Endogenous opioid peptides have been shown to play a role in the development and/or perpetuation of inflammation. We hypothesize that the endogenous opioid system is involved in inflammatory bowel disease, and antagonism of the opioid-opioid receptor will lead to reversal of inflammation. A randomized double-blind placebo-controlled study was designed to test the efficacy and safety of an opioid antagonist for 12 weeks in adults with active Crohn's disease. Forty subjects with active Crohn's disease were enrolled in the study. Randomized patients received daily oral administration of 4.5-mg naltrexone or placebo. Providers and patients were masked to treatment assignment. The primary outcome was the proportion of subjects in each arm with a 70-point decline in Crohn's Disease Activity Index score (CDAI). The secondary outcome included mucosal healing based upon colonoscopy appearance and histology. Eighty-eight percent of those treated with naltrexone had at least a 70-point decline in CDAI scores compared to 40% of placebo-treated patients (p = 0.009). After 12 weeks, 78% of subjects treated with naltrexone exhibited an endoscopic response as indicated by a 5-point decline in the Crohn's disease endoscopy index severity score (CDEIS) from baseline compared to 28% response in placebo-treated controls (p = 0.008), and 33% achieved remission with a CDEIS score <6, whereas only 8% of those on placebo showed the same change. Fatigue was the only side effect reported that was significantly greater in subjects receiving placebo. Naltrexone improves clinical and inflammatory activity of subjects with moderate to severe Crohn's disease compared to placebo-treated controls. Strategies to alter the endogenous opioid system provide promise for the treatment of Crohn's disease.
/EXPL THER/ Heavy drinking smokers (HDS) have more difficulty quitting smoking than lighter drinkers or abstainers. The opioid antagonist naltrexone may improve smoking quit rates and reduce alcohol use in drinker-smokers, but its relative efficacy in smokers with a range of drinking patterns is unknown. The current study tested the hypothesis that HDS would show differential benefit of naltrexone versus placebo relative to moderate-to-light or nondrinking smokers in terms of improving smoking outcomes and reducing alcohol consumption. Adult smokers (N = 315) enrolled in a 12-week, double-blinded, placebo-controlled trial of 50 mg naltrexone for smoking cessation were categorized into subgroups based upon past 6-month drinking patterns: HDS (n = 69; i.e., averaged >/= 2 heavy drinking episodes per month), moderate-to-light drinking smokers (n = 204, i.e., consumed 1 drink up to a maximum of <2 heavy drinking episodes per month on average), or nondrinking smokers (n = 42, no alcohol consumed in the past 6 months). The groups were compared on the main study outcomes of biochemically verified prolonged abstinence quit rates (i.e., no smoking weeks 2 to 12), and smoking urge and alcohol use (drinks/wk) during treatment. Naltrexone significantly increased 12-week smoking abstinence rates and decreased smoking urge and alcohol use among HDS, but not moderate-to-light or nondrinking smokers. Mediation analyses in HDS revealed that naltrexone's effect on smoking urge during the first 4 weeks of treatment mediated its effect on quit rates. HDS appear to be particularly sensitive to naltrexone effects on smoking and drinking outcomes. This group may represent an important target for adjunctive treatment with naltrexone to optimize smoking cessation outcomes.
/EXPL THER/ Given that cannabis use is increasing in the United States, pharmacological treatment options to treat cannabis use disorder are needed. Opioid antagonists modulate cannabinoid effects and may offer a potential approach to reducing cannabis use. In this double-blind, placebo-controlled human laboratory study, we assessed the effects of naltrexone maintenance on the reinforcing, subjective, psychomotor, and cardiovascular effects of active and inactive cannabis. Nontreatment-seeking, daily cannabis smokers were randomized to receive naltrexone (50 mg: n=18 M and 5 F) or placebo (0 mg; n=26 M and 2 F) capsules for 16 days. Before, during, and after medication maintenance, participants completed 10 laboratory sessions over 4-6 weeks, assessing cannabis' behavioral and cardiovascular effects. Medication compliance was verified by observed capsule administration, plasma naltrexone, and urinary riboflavin. Relative to placebo, maintenance on naltrexone significantly reduced both active cannabis self-administration and its positive subjective effects ('good effect'). Participants in the placebo group had 7.6 times (95% CI: 1.1-51.8) the odds of self-administering active cannabis compared with the naltrexone group. This attenuation of reinforcing and positive subjective effects also influenced cannabis use in the natural ecology. Naltrexone had intrinsic effects: decreasing ratings of friendliness, food intake, and systolic blood pressure, and increasing spontaneous reports of stomach upset and headache, yet dropout rates were comparable between groups. In summary, we show for the first time that maintenance on naltrexone decreased cannabis self-administration and ratings of 'good effect' in nontreatment-seeking daily cannabis smokers. Clinical studies in patients motivated to reduce their cannabis use are warranted to evaluate naltrexone's efficacy as a treatment for cannabis use disorder.
/EXPL THER/ Despite the prevalent worldwide abuse of stimulants, such as amphetamines and cocaine, no medications are currently approved for treating this serious public health problem. Both preclinical and clinical studies suggest that the opioid antagonist naltrexone (NTX) is effective in reducing the abuse liability of amphetamine, raising the question of whether similar positive findings would be obtained for cocaine. The purpose of this study was to evaluate the ability of oral NTX to alter the cardiovascular and subjective effects of D-amphetamine (D-AMPH) and cocaine (COC). Non-treatment-seeking COC users (N=12) completed this 3-week inpatient, randomized, crossover study. Participants received 0, 12.5, or 50 mg oral NTX 60 min before active or placebo stimulant administration during 10 separate laboratory sessions. Oral AMPH (0, 10, and 20 mg; or all placebo) was administered in ascending order within a laboratory session using a 60-min interdose interval. Smoked COC (0, 12.5, 25, and 50 mg; or all placebo) was administered in ascending order within a laboratory session using a 14-min interdose interval. Active COC and AMPH produced dose-related increases in cardiovascular function that were of comparable magnitude. In contrast, COC, but not AMPH, produced dose-related increases in several subjective measures of positive drug effect (eg, high, liking, and willingness to pay for the drug). NTX did not alter the cardiovascular effects of AMPH or COC. NTX also did not alter positive subjective ratings after COC administration, but it did significantly reduce ratings of craving for COC and tobacco during COC sessions. These results show that (1) oral AMPH produces minimal abuse-related subjective responses in COC smokers, and (2) NTX reduces craving for COC and tobacco during COC sessions. Future studies should continue to evaluate NTX as a potential anti-craving medication for COC dependence.
/EXPL THER/ Opioid antagonists, such as naloxone and naltrexone, exhibit agonistic properties at the mutated mu receptor, MOR-S196ACSTA. In our previous study, systemic naloxone (10 mg/kg, s.c.) elicited antinociceptive effect without the induction of tolerance, dependence or rewarding effect in mice 2 weeks after intrathecal administration of double-stranded adeno-associated virus-MOR-S196ACSTA-eGFP. Here, we have investigated if this antinociceptive paradigm would be effective in a mouse model of neuropathic pain. Spinal nerves were ligated in male C57BL/6 mice 3 or 4 weeks after intrathecal injection of the lentivirus encoding the construct of MOR-S196ACSTA-eGFP (LV-MOR-S196ACSTA). Anti-allodynic effects of daily s.c. injections of saline, naltrexone (10 mg/kg) or morphine (10 mg/kg) were assessed by the von Frey test. After 14 days of treatment with saline, naltrexone or morphine, signs of natural withdrawal were measured at 22 and 46 hr after the last injection. To determine the rewarding effects induced by morphine or naltrexone, the conditioned place preference test was carried out. Anti-allodynic effects, as measured by von Frey test, increased after naltrexone or morphine treatment in mice transfected with LV-MOR-S196ACSTA in the spinal cord. Cessation of treatment with morphine, but not naltrexone, induced natural withdrawal and rewarding effects. Systemic injection of naltrexone after the expression of a mutant mu opioid receptor, MOR-S196ACSTA, in the spinal cord may have therapeutic potential for chronic neuropathic pain, without the development of dependence or addiction.
/EXPL THER/ Delays in wound healing often result in infection, chronic ulceration, and possible amputation of extremities. Impaired wound healing is a major complication of the 23 million people in the USA with diabetes, and financial and medical burdens are demanding new treatments for wound healing. Previous studies have demonstrated that topical application of the opioid antagonist naltrexone (NTX) dissolved in moisturizing cream reverses delays in wound closure in rats with streptozotocin-induced type 1 diabetes. A target of NTX's action is DNA synthesis and cell proliferation. In this study, granulation tissue was evaluated to ascertain the specific cellular targets that were impaired in diabetic wounds, as well as those that were enhanced following NTX application. Mast cell number as well as the number of new blood vessels immunoreactive to fibroblast growth factor-2 (FGF-2), vascular endothelial growth factor (VEGF), and alpha smooth muscle actin (alpha-SMA) antibodies were recorded at 3, 5, 8, 10, 15, and 20 days following creation of full-thickness dorsal cutaneous wounds in normal and type 1 diabetic rats. Diabetic rats displayed delays in wound closure as well as a reduction in the number of mast cells responding to the injury, and delays in the spatial and temporal expression of FGF-2, VEGF, and alpha-SMA in capillaries. Topical NTX accelerated the rate of wound closure and stimulated expression of angiogenic factors within granulation tissue of diabetic rats relative to control animals receiving saline in moisturizing cream. These data support observations that a novel biological pathway is impaired under diabetic conditions and can be modulated by topical NTX to enhance proliferative events in wound healing.
/EXPL THER/ The opioid antagonist naltrexone has shown promise to reduce weight gain during active treatment, but longer-term studies have not been conducted. The goal was to examine effects of naltrexone on weight gain over long-term follow-up in men and women who quit smoking. Weight was examined at baseline and 6- and 12-month follow-up in the two largest randomized, double-blind, placebo-controlled trials of naltrexone in nicotine dependence. For 6-12 weeks after the quit date, participants were randomly assigned to receive naltrexone or placebo. Behavioral counseling and open-label nicotine patch were also included for the first 4-6 weeks. Of the 700 participants in the combined intent-to-treat sample, there were 159 (77 women) biochemically verified abstinent smokers at 6 months, and 115 (57 women) of them remained abstinent at 12 months. Changes in weight (in kilograms or in percentage) and body mass index from baseline to the follow-ups were assessed for these participants. Weight gain was significantly lower for women treated with naltrexone compared with placebo (6 months, 3.3 vs. 5.5 kg; 12 months, 5.9 vs. 7.4 kg, respectively). Increases in body mass index and percentage body weight gain were also significantly lower in women treated with naltrexone versus placebo. These effects were not observed in men. The results provide evidence for naltrexone as the first pharmacotherapy to reduce postsmoking cessation weight gain among women.
/EXPL THER/ Data from a pilot study suggest that naltrexone might reduce dissociative symptoms in patients with borderline personality disorder. However, the interpretation of these data is limited by the lack of a control group and by the nonblind nature of this study. Hence, we examined the effects of naltrexone using a more rigorous design that controlled for major confounders such as spontaneous reduction of dissociation over time and placebo effects. Unmedicated patients with BPD [according to Diagnostic and Statistical Manual of Mental Disorders-IVth edition (DSM-IV)] were included in two small double-blind placebo-controlled randomized trials (total n=29). Patients received both 3 weeks of naltrexone (50 or 200 mg/day) and 3 weeks of placebo in a randomized order. Twenty-five patients completed the study according to protocol. Dissociation under naltrexone and placebo, respectively, was compared by repeated-measures analyses of variance. In either trial, both the intensity and duration of dissociative symptoms were numerically lower under naltrexone than under placebo. However, the effects were too small to reach statistical significance. Our data provide the first estimate of the pure pharmacological antidissociative efficacy of naltrexone from a rigorously designed trial.
/EXPL THER/ Delayed corneal reepithelialization is a complication of diabetes, and may lead to ulcers and erosions, which cause ocular morbidity and visual loss. This study examined the efficacy of naltrexone (NTX), a long-acting, potent opioid antagonist, applied topically, to facilitate the repair of standardized corneal abrasions in diabetic (alloxan-induced) New Zealand White rabbits (glucose levels). NTX at a concentration of 10(-4)M, or sterile vehicle (SV), was administered topically 4 times per day for 7 days to the abraded eye of uncontrolled Type 1 diabetic (DB), insulin-controlled Type 1 diabetic (DB-IN), or non-diabetic (Normal) rabbits. Wound healing was monitored, and non-invasive (tonopen, pachymeter, hand-held slit lamp, and retinal camera) and invasive (histopathology) measurements evaluated. Corneal reepithelialization in the uncontrolled DB rabbits was significantly enhanced (up to a 47% reduction in wound area) following treatment with NTX relative to both Normal SV and DB SV rabbits at 24, 48, and 56 hr following surgery. At 72 hr, DB NTX rabbits had residual defects that were 64-82% smaller than Normal and DB SV animals. NTX treated DB-IN rabbits had residual defects that were 9-37% smaller than DB-IN rabbits receiving SV, and 6-40% smaller than Normal rabbits. No signs of toxicity from topical applications were noted. These data confirm and extend those documented in rats that demonstrated a lack of toxicity of NTX at a wide range of dosages, as well as efficacy for enhanced corneal epithelialization.
VET: Adjunct in treatment of behavioral disorders.
VET: In animals some obsessive-compulsive disorders are believed to be mediated by endogenous opioids. /Naltrexone/ has been used successfully for treatment of some obsessive-compulsive behavioral disorders, such as tail-chasing in dogs, acral lick granuloma in dogs, and crib biting in horses. The effect for each of these disorders is short-lived.
VET: Naltrexone might be useful in determining if adverse behaviors (e.g., self-mutilating or tail-chasing) in dogs or cats have a significant endorphin component.

Pharmacology

Naltrexone, a pure opioid antagonist, is a synthetic congener of oxymorphone with no opioid agonist properties. Naltrexone is indicated in the treatment of alcohol dependence and for the blockade of the effects of exogenously administered opioids. It markedly attenuates or completely blocks, reversibly, the subjective effects of intravenously administered opioids. When co-administered with morphine, on a chronic basis, naltrexone blocks the physical dependence to morphine, heroin and other opioids. In subjects physically dependent on opioids, naltrexone will precipitate withdrawal symptomatology.
Naltrexone is a noroxymorphone derivative with competitive opioid antagonistic property. Naltrexone reverses the effects of opioid analgesics by binding to the various opioid receptors in the central nervous system, including the mu-, kappa- and gamma-opioid receptors. This leads to an inhibition of the typical actions of opioid analgesics, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. Naltrexone is longer-acting and more potent compared to naloxone.

MeSH Pharmacological Classification

Alcohol Deterrents

ATC Code

A08AA
N - Nervous system
N07 - Other nervous system drugs
N07B - Drugs used in addictive disorders
N07BB - Drugs used in alcohol dependence
N07BB04 - Naltrexone

Mechanism of Action

Naltrexone is a pure opiate antagonist and has little or no agonist activity. The mechanism of action of naltrexone in alcoholism is not understood; however, involvement of the endogenous opioid system is suggested by preclinical data. Naltrexone is thought to act as a competitive antagonist at mc, κ, and δ receptors in the CNS, with the highest affintiy for the μ receptor. Naltrexone competitively binds to such receptors and may block the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving. The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug.
Naltrexone competes for opiate receptors and displaces opioid drugs from these receptors, thus reversing their effects. It is capable of antagonizing all opiate receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Vapor Pressure

3.11X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one
17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one
17-(cyclopropylmethyl)-4,5alpha-epoxy-3,10beta-14-trihydroxymorphinan-6-one
17-(cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6,10-dione
17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxy-3-methoxymorphinan-6-one
17-formyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
Noroxymorphone
Pseudonaltrexone

Other CAS

16590-41-3

Associated Chemicals

Naltrexone hydrochloride; 16676-29-2

Wikipedia

Naltrexone

FDA Medication Guides

Vivitrol
Naltrexone
FOR SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR
ALKERMES
05/06/2021

Drug Warnings

Naltrexone hydrochloride is contraindicated in: 1. Patients receiving opioid analgesics. 2. Patients currently dependent on opioids, including those currently maintained on opiate agonists (e.g., methadone ) or partial agonists (e.g., buprenorphine). 3. Patients in acute opioid withdrawal. 4. Any individual who has failed the naloxone challenge test or who has a positive urine screen for opioids. 5. Any individual with a history of sensitivity to naltrexone hydrochloride or any other components of this product. It is not known if there is any cross-sensitivity with naloxone or the phenanthrene containing opioids.
Cases of hepatitis and clinically significant liver dysfunction were observed in association with naltrexone hydrochloride exposure during the clinical development program and in the postmarketing period. Transient, asymptomatic hepatic transaminase elevations were also observed in the clinical trials and postmarketing period. When patients presented with elevated transaminases, there were often other potential causative or contributory etiologies identified, including pre-existing alcoholic liver disease, hepatitis B and/or C infection, and concomitant usage of other potentially hepatotoxic drugs. Although clinically significant liver dysfunction is not typically recognized as a manifestation of opioid withdrawal, opioid withdrawal that is precipitated abruptly may lead to systemic sequelae, including acute liver injury. Patients should be warned of the risk of hepatic injury and advised to seek medical attention if they experience symptoms of acute hepatitis. Use of naltrexone hydrochloride should be discontinued in the event of symptoms and/or signs of acute hepatitis.
An increase in naltrexone AUC of approximately 5- and 10-fold in patients with compensated and decompensated liver cirrhosis, respectively, compared with subjects with normal liver function has been reported. These data also suggest that alterations in naltrexone bioavailability are related to liver disease severity.
Studies to evaluate possible interactions between naltrexone hydrochloride and drugs other than opiates have not been performed. Consequently, caution is advised if the concomitant administration of naltrexone hydrochloride and other drugs is required. The safety and efficacy of concomitant use of naltrexone hydrochloride and disulfiram is unknown, and the concomitant use of two potentially hepatotoxic medications is not ordinarily recommended unless the probable benefits outweigh the known risks. Lethargy and somnolence have been reported following doses of naltrexone hydrochloride and thioridazine. Patients taking naltrexone hydrochloride may not benefit from opioid containing medicines, such as cough and cold preparations, antidiarrheal preparations, and opioid analgesics. In an emergency situation when opioid analgesia must be administered to a patient receiving naltrexone hydrochloride, the amount of opioid required may be greater than usual, and the resulting respiratory depression may be deeper and more prolonged.
For more Drug Warnings (Complete) data for Naltrexone (36 total), please visit the HSDB record page.

Biological Half Life

4 hours for naltrexone and 13 hours for the active metabolite 6 beta-naltrexol.
Plasma concentrations of naltrexone and 6-beta-naltrexol, the major metabolite, appear to decline in a biphasic manner during the first 24 hours following a single oral dose or during chronic administration of the drug. Following oral administration of single or multiple doses of naltrexone hydrochloride, the plasma half-lives of naltrexone and 6-beta-naltrexol in the initial phase (t1/2 alpha) average 1.1-3.9 and 2.3-3.1 hours, respectively, and the plasma half-lives in the terminal phase (t1/2 beta) average 9.7-10.3 and 11.4-16.8 hours, respectively. Plasma concentrations of naltrexone and 6-beta-naltrexol have also been reported to decline in a triphasic manner following oral administration, with a terminal elimination half-life after the first 24 hours of 96 hours for naltrexone and 18 hours for 6-beta-naltrexol, possibly resulting from initial distribution into body tissues and subsequent redistribution into systemic circulation.
Pharmacokinetics of naltrexone hydrochloride (NTX) and naltrexone glucuronide was studied in the dog using HPLC-electrochemical detection with naloxone as internal standard. After iv 5 mg or po 10 mg NTX, ... the elimination half-lives of NTX were 78 +/- 6 min and 74 +/- 6 min, respectively. ... The major metabolite of NTX in dog plasma was beta-glucuronidase-hydrolyzable conjugate. Dosing NTX intravenously and orally, ... the elimination half-lives of the glucuronide from plasma were 3.4 hr and 12.6 hr, respectively.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: H. Blumberg et al., United States of America patent 3332950 (1967 to Endo).

General Manufacturing Information

Approved in the US for the treatment of alcohol abuse.
Subcutaneous (investigational): Because of notoriously poor compliance, studies are in progress utilizing a biodegradable bead containing naltrexone that would require subcutaneous implantation only once a month.

Analytic Laboratory Methods

Analyte: naltrexone hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Naltrexone hydrochloride/
Analyte: naltrexone hydrochloride; matrix: chemical purity; procedure: dissolution in glacial acetic acid and acetic anhydride; addition of mercuric acetate and methyl violet indicator; titration with perchloric acid /Naltrexone hydrochloride/
Analyte: naltrexone hydrochloride; matrix: chemical purity; procedure: dissolution in ethanol; addition of hydrochloric acid; potentiometric titration with sodium hydroxide /Naltrexone hydrochloride/

Clinical Laboratory Methods

Analyte: naltrexone hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification) /Naltrexone hydrochloride/
Analyte: naltrexone hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with ultraviolet detection at 280 nm and comparison to standards (chemical purity) /Naltrexone hydrochloride/
Naltrexone has been proven to be an effective treatment option for the treatment of alcohol dependency. In this article we introduce a reliable and simple method developed for the simultaneous determination of naltrexone and 6-beta-naltrexol in human serum by using high-performance liquid chromatography (HPLC). Liquid-liquid extraction with butyl acetate from basic solutions (pH 9) was chosen for extraction with nalorphine as an internal standard (IS). Analytes were back-extracted from organic solvent into perchloric acid. The acid extract was chromatographed by HPLC with a reverse-phase ODS-column and electrochemical detector. The mobile phase was a NaH(2)PO(4)-solution with acetonitrile as an organic modifier and octanesulfonic acid and tetraethylammonium hydrogen sulfate as ion-pair reagents. The recovery of the extraction method was 48% for naltrexone and 75% for 6-beta-naltrexol. The limit of quantification was 5.0 ng/mL for naltrexone and 1.0 ng/mL for 6-beta-naltrexol. The analyzed concentrations of naltrexone differed from the theoretic concentrations by 0.7 to 2.3% and those of 6-beta-naltrexol by 2.6%. The relative standard deviation of within-day assay was from 0.9 to 5.7% for naltrexone and from 0.8 to 4.2% for 6-beta-naltrexol; for the between-day assay it was 5.7% and 4.2%, respectively. Our results indicate that the developed method is suitable for determination of naltrexone and 6-beta-naltrexol in human serum.
An extensive procedure that allows excellent recovery of naltrexone biological fluids (blood plasma, urine, cerebrospinal fluid) is described. An HPLC method with electrochemical detection was developed that permits separation and quantification in a single HPLC run of 15 min. The mobile phase consisted of 0.1 M monoammonium phosphate and 0.02% (wt/vol) octane sodium sulfate at pH 4.5 and was modified with alcohols such as methanol, ethanol, and isopropanol.
For more Clinical Laboratory Methods (Complete) data for Naltrexone (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Light sensitive. Keep in a dry place. /Naltrexone hydrochloride/
Naltrexone hydrochloride tablets should be stored in well-closed containers at 15-30 °C.
The entire dose pack containing naltrexone for extended-release injectable suspension should be refrigerated at 2-8 °C; the dose pack can be stored at room temperature (ie, room temperatures not exceeding 25 °C) for up to 7 days. Storage at temperatures above 25 °C or freezing should be avoided.
Store in a tightly sealed container, protected from light, and at room temperature.

Interactions

Naltrexone may increase the CNS effects of yohimbine (anxiety, tremors, nausea, palpitations) and increase plasma cortisol levels.
Naltrexone is a clinically approved medication for alcoholism. We aimed to investigate the effectiveness of naltrexone co-administered with cocaine and the association of these substances with immediate-early gene expression in the rat prefrontal cortex. We used chronic operant ethanol self-administration and oral treatments prescribed for alcoholism and available in pharmacies to maximize the predictive validity in humans. We performed real-time PCR analysis to determine gene expression levels in the prefrontal cortex. Only the highest dose of naltrexone (1, 3, and 10 mg/kg, p.o.) reduced the response to ethanol. Cocaine increased ethanol self-administration in a dose-dependent manner (2.5, 10, 20 mg/kg, i.p.) and reversed the naltrexone-induced reduction. Naltrexone failed to prevent the cocaine-induced increase in locomotor activity observed in these animals. Chronic self-administration of ethanol reduced the expression of the C-fos gene 4- to 12-fold and increased expression of the COX-2 (up to 4-fold) and Homer1a genes in the rat prefrontal cortex. Chronic ethanol self-administration is prevented by naltrexone, but cocaine fully reverses this effect. This result suggests that cocaine may overcome naltrexone's effectiveness as a treatment for alcoholism. The ethanol-induced reduction in C-fos gene expression in the prefrontal cortex reveals an abnormal activity of these neurons, which may be relevant in the compulsive consumption of ethanol, the control of reward-related areas and the behavioral phenotype of ethanol addiction.
In appetite research, drugs frequently progress to clinical trials on the basis of outcome (reduced food intake/body weight gain) with insufficient attention to process (behavioral analysis). Although bupropion and naltrexone (alone and in combination) reduce food consumption in rodents and humans, their effects on behavior during feeding tests have not been thoroughly investigated. This study aimed to assess the behavioral specificity of anorectic responses to bupropion, naltrexone and their combination. Video analysis was employed to characterize the behavioral effects of acute systemic treatment with bupropion (10.0-40.0 mg/kg), naltrexone (0.1-3.0 mg/kg) and combined bupropion (20 mg/kg) plus naltrexone (0.1-1.0 mg/kg) in non-deprived male rats exposed for 1 hr to palatable mash. Particular attention was paid to the behavioral satiety sequence (BSS). In experiment 1, the anorectic response to 40 mg/kg bupropion was associated with significant psychomotor stimulation and a complete disruption of the BSS. In experiment 2, the anorectic response to 3 mg/kg naltrexone was associated with an accelerated but otherwise normal BSS. In experiment 3, the co-administration of 20 mg/kg bupropion and naltrexone (0.1 and 1.0 mg/kg) not only produced an additive anorectic profile (including a reduced rate of eating), but the addition of the opioid receptor antagonist also concurrently attenuated the psychomotor stimulant response to the atypical antidepressant. Low-dose co-treatment with naltrexone and bupropion produces a stronger suppression of appetite than that seen with either agent alone and has the additional advantage of reducing some of the unwanted effects of bupropion.
Opioid antagonists (e.g., naltrexone) and positive modulators of gamma-aminobutyric-acidA (GABAA) receptors (e.g., alprazolam) modestly attenuate the abuse-related effects of stimulants like amphetamine. The use of higher doses to achieve greater efficacy is precluded by side effects. Combining naltrexone and alprazolam might safely maximize efficacy while avoiding the untoward effects of the constituent compounds. The present pilot study tested the hypothesis that acute pretreatment with the combination of naltrexone and alprazolam would not produce clinically problematic physiological effects or negative subjective effects and would reduce the positive subjective effects of d-amphetamine to a greater extent than the constituent drugs alone. Eight nontreatment-seeking, stimulant-using individuals completed an outpatient experiment in which oral d-amphetamine (0, 15, and 30 mg) was administered following acute pretreatment with naltrexone (0 and 50 mg) and alprazolam (0 and 0.5 mg). Subjective effects, psychomotor task performance, and physiological measures were collected. Oral d-amphetamine produced prototypical physiological and stimulant-like positive subjective effects (e.g., VAS ratings of Active/Alert/Energetic, Good Effect, and High). Pretreatment with naltrexone, alprazolam, and their combination did not produce clinically problematic acute physiological effects or negative subjective effects. Naltrexone and alprazolam each significantly attenuated some of the subjective effects of d-amphetamine. The combination attenuated a greater number of subjective effects than the constituent drugs alone. The present results support the continued evaluation of an opioid receptor antagonist combined with a GABAA-positive modulator using more clinically relevant experimental conditions like examining the effect of chronic dosing with these drugs on methamphetamine self-administration.
For more Interactions (Complete) data for Naltrexone (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Naltrexone hydrochloride/
/Naltrexone/ has been mixed with juices and syrups to mask the bitter taste and was stable for 60-90 days.

Dates

Modify: 2023-09-13
1:The Use of Naltrexone in Low Doses Beyond the Approved Indication [Internet]. Ringerike T, Pike E, Nevjar J, Klemp M.Oslo, Norway: Knowledge Centre for the Health Services at The Norwegian Institute of Public Health (NIPH); 2015 Apr. PMID: 28510411 Free Books & Documents2:New opioid receptor antagonist: naltrexone-14-O-sulfate synthesis and pharmacology. Zádor F, Király K, Váradi A, Balogh M, Fehér Á, Kocsis D, Erdei AI, Lackó E, Zádori ZS, Hosztafi S, Noszál B, Riba P, Benyhe S, Fürst S, Al-Khrasani M.Eur J Pharmacol. 2017 May 11. pii: S0014-2999(17)30343-6. doi: 10.1016/j.ejphar.2017.05.024. [Epub ahead of print] PMID: 28502630 3:A comparison of antidepressants with/without naltrexone on sexual side effects. Thapa M, Petrakis I, Ralevski E.J Dual Diagn. 2017 May 8:0. doi: 10.1080/15504263.2017.1326650. [Epub ahead of print] PMID: 28481169

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